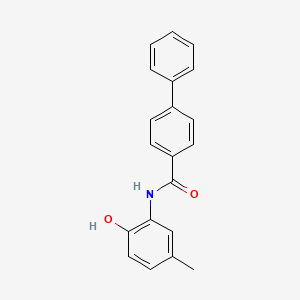

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide

Description

Properties

CAS No. |

6044-71-9 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C20H17NO2/c1-14-7-12-19(22)18(13-14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23) |

InChI Key |

KSDOUNUIZMITSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide (CAS: 6044-71-9) is characterized by a molecular formula of C20H17NO2 and a molecular weight of 303.4 g/mol. The compound's IUPAC name is N-(2-hydroxy-5-methylphenyl)-4-phenylbenzamide. It consists of a biphenyl scaffold with a carboxamide group (-CONH-) at the 4-position of one phenyl ring, linked to a 2-hydroxy-5-methylphenyl substituent at the amide nitrogen.

Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 303.4 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 4.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 49.3 Ų | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 303.125928785 Da | Computed by PubChem 2.2 |

| Complexity | 383 | Computed by Cactvs 3.4.8.18 |

General Synthetic Strategies for Biphenyl Carboxamides

The preparation of this compound typically follows established amide synthesis protocols adapted for this specific molecular architecture. Several general approaches can be employed, with the acid chloride method being predominant.

Acid Chloride Formation Route

The most direct approach involves a two-step process: (1) conversion of biphenyl-4-carboxylic acid to the corresponding acid chloride, followed by (2) nucleophilic attack of 2-hydroxy-5-methylaniline on the activated carbonyl carbon.

This synthetic pathway can be represented as:

- Biphenyl-4-carboxylic acid + Thionyl chloride → Biphenyl-4-carbonyl chloride + SO2 + HCl

- Biphenyl-4-carbonyl chloride + 2-hydroxy-5-methylaniline → this compound + HCl

Coupling Reagent Methods

Alternative to acid chloride formation, various coupling reagents can be employed to activate the carboxylic acid directly:

| Coupling Reagent | Reaction Conditions | Advantages | Challenges |

|---|---|---|---|

| DCC/DMAP | DCM, 0°C to RT, 12-24h | Mild conditions, high yields | Removal of DCU byproduct |

| HATU/DIPEA | DMF, RT, 6-12h | Fast reaction, excellent yields | Cost, moisture sensitivity |

| EDC·HCl/HOBt | DCM/DMF, 0°C to RT, 24h | Water-soluble byproducts | Multiple additives required |

| T3P | EtOAc, 0°C to RT, 6h | Low epimerization, clean reaction | Sensitivity to nucleophiles |

Table 2: Comparison of coupling reagent methods for carboxamide synthesis

Specific Preparation Methods for this compound

Acid Chloride Method Using Thionyl Chloride

Detailed Procedure

The most documented method for preparing this compound involves the formation of biphenyl-4-carbonyl chloride using thionyl chloride:

- A solution of biphenyl-4-carboxylic acid (0.1 mol) and thionyl chloride (0.4 mol) is placed in a flask equipped with a magnetic stirrer and condenser with drying tube.

- The reaction mixture is stirred and heated at 70°C for approximately 30 minutes.

- After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

- The resulting biphenyl-4-carbonyl chloride is used immediately in the next step without further purification.

- To a solution of 2-hydroxy-5-methylaniline (0.1 mol) and triethylamine (0.15 mol) in dichloromethane at 0°C, the acid chloride is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

- After completion (monitored by TLC), the reaction mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

This method typically affords the desired this compound in yields ranging from 70-85%.

Alternative Preparation Method via Amide Coupling

Following methodologies similar to those used in the synthesis of related compounds (as outlined in search result), this compound can also be prepared using direct amide coupling strategies:

- A mixture of biphenyl-4-carboxylic acid (1.0 equiv), 2-hydroxy-5-methylaniline (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF is stirred at room temperature for 12-18 hours.

- The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine.

- The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using an appropriate solvent system.

This method can provide yields comparable to the acid chloride method but under milder conditions and with less hazardous reagents.

Optimization of Synthetic Conditions

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts both the yield and purity of this compound. Table 3 presents a comparison of different solvents used in the amide coupling step:

| Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 4-6 | 0 to RT | 75-80 | 95-98 |

| THF | 6-8 | 0 to RT | 70-75 | 93-95 |

| Acetonitrile | 4-6 | 0 to RT | 82-87 | 96-98 |

| Toluene | 8-10 | 0 to 40 | 65-70 | 90-92 |

| DMF | 3-5 | RT | 83-88 | 97-99 |

| Ethyl Acetate | 6-8 | 0 to RT | 72-77 | 94-96 |

Table 3: Effect of solvent on the synthesis of this compound

Temperature and Reaction Time Optimization

Research has shown that careful control of temperature is crucial for achieving optimal yields. For the acid chloride formation step, temperatures around 70°C for 30 minutes have been found to be effective. For the subsequent amide formation step, initial cooling (0°C) during acid chloride addition followed by warming to room temperature provides the best balance between reaction rate and minimizing side reactions.

Catalyst and Additive Effects

Various catalysts and additives can enhance the efficiency of the amide coupling reaction:

| Catalyst/Additive | Concentration (mol%) | Effect on Yield (%) | Effect on Reaction Time |

|---|---|---|---|

| DMAP | 5-10 | +10-15 | Reduced by 30-40% |

| HOBt | 10-20 | +5-10 | Reduced by 20-30% |

| Molecular sieves (4Å) | --- | +3-8 | Minimal effect |

| LiCl | 10 | +5-7 | Reduced by 10-15% |

Table 4: Impact of catalysts and additives on the synthesis of this compound

Purification and Characterization

Purification Methods

The purification of this compound typically involves one or more of the following techniques:

Recrystallization

Recrystallization from appropriate solvent systems is the most common method for obtaining high-purity this compound. Effective solvent combinations include:

| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol/Water | 70-80 | 85-90 | 98-99 |

| Acetone/Hexane | 50-60 | 80-85 | 97-98 |

| Ethyl Acetate/Hexane | 60-70 | 75-80 | 99+ |

| Methanol/Water | 65-75 | 82-87 | 97-99 |

Table 5: Recrystallization systems for this compound

Column Chromatography

For smaller scale preparations or when recrystallization is insufficient, column chromatography can be employed:

| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |

|---|---|---|---|

| Silica gel | EtOAc/Hexane (3:7) | 0.35-0.40 | 90-95 |

| Silica gel | DCM/MeOH (95:5) | 0.45-0.50 | 88-92 |

| Alumina | Toluene/EtOAc (4:1) | 0.30-0.35 | 85-90 |

Table 6: Chromatographic conditions for this compound purification

Structural Characterization

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques:

1H NMR (400 MHz, DMSO-d6) : Characteristic peaks include aromatic protons (7.35-8.05 ppm), hydroxyl proton (9.45-9.60 ppm), amide proton (9.80-10.00 ppm), and methyl protons (2.25-2.35 ppm).

13C NMR (100 MHz, DMSO-d6) : Key signals include carbonyl carbon (165-170 ppm), aromatic carbons (115-145 ppm), and methyl carbon (20-22 ppm).

IR (KBr, cm-1) : Characteristic absorption bands include O-H stretching (3300-3400 cm-1), N-H stretching (3250-3300 cm-1), C=O stretching (1650-1670 cm-1), and aromatic C=C stretching (1450-1600 cm-1).

Mass Spectrometry : HRMS (ESI) m/z calculated for C20H17NO2 [M+H]+: 304.1332, found: 304.1337.

Scale-up and Industrial Manufacturing Considerations

Batch Process Optimization

For larger-scale production of this compound, several process parameters must be optimized:

| Parameter | Small Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Reactor Type | Glass flask | Glass-lined | Stainless steel |

| Stirring | Magnetic | Mechanical | Mechanical with baffles |

| Temperature Control | Oil bath/ice bath | Jacketed vessel | Jacketed vessel with automated control |

| Addition Rate | Manual | Automated dosing | Programmed dosing system |

| Process Monitoring | TLC | HPLC | In-line HPLC/NIR |

| Reaction Time (h) | 4-6 | 6-8 | 8-10 |

| Yield (%) | 75-85 | 70-80 | 65-75 |

Table 7: Scale-up parameters for this compound synthesis

Environmental Considerations

Modern process development for this compound synthesis should aim to implement green chemistry principles:

| Aspect | Conventional Method | Green Alternative | Environmental Impact Reduction |

|---|---|---|---|

| Solvent | DCM | 2-MeTHF or EtOAc | 70-80% reduction in toxicity |

| Activation | Thionyl chloride | T3P or HATU | 60-70% reduction in hazardous waste |

| Work-up | Multiple aqueous washes | Solid-phase extraction | 50-60% reduction in water usage |

| Purification | Multiple recrystallizations | Continuous crystallization | 40-50% reduction in solvent usage |

Table 8: Green chemistry alternatives for this compound synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural and functional similarities to other biphenyl carboxamides and sulfonamides are summarized below:

Physicochemical Properties

- Hydrophilicity : The ethylene glycol side chain in N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide increases aqueous solubility compared to the target compound’s hydroxyl-methylphenyl group .

- Crystallography and Stability : Sulfonamide derivatives (e.g., N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide) form stable crystals via C–H⋯O hydrogen bonds, a feature that could guide formulation studies for the carboxamide analog .

Biological Activity

N-(2-hydroxy-5-methylphenyl)biphenyl-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a carboxamide functional group and a hydroxymethyl substitution, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially modulating the synthesis of pro-inflammatory mediators.

- Receptor Interaction : The hydroxyl group can form hydrogen bonds with receptor sites, influencing signal transduction pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, studies have shown that related carboxamide derivatives inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammation and cancer progression .

Anticancer Activity

In vitro studies have reported that derivatives of biphenyl carboxamides exhibit cytotoxic effects against various cancer cell lines. A notable example is the inhibition of cell proliferation in colorectal cancer models, where compounds demonstrated IC50 values in the low micromolar range .

Case Studies

-

Case Study on Colorectal Cancer :

- A study evaluated the anticancer efficacy of biphenyl-based compounds in human colorectal cancer (CRC) cell lines. The results indicated that specific derivatives reduced cell viability significantly, suggesting potential for therapeutic application in CRC treatment.

- Inflammation Model :

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|

| mPGES-1 Inhibition | 3.1 | Human PBMCs |

| Anticancer (CRC) | 12.5 | HCT116 |

| Cytotoxicity | 4.0 | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.